(S)-1-(2,4,5-Trifluorophenyl)ethanol

Description

Significance of Enantiopure Fluorinated Alcohols in Chemical Research

Enantiopure fluorinated alcohols are of paramount importance in chemical research, primarily due to fluorine's unique properties. The high electronegativity and small size of the fluorine atom can significantly alter a molecule's physical and chemical characteristics, including its metabolic stability, binding affinity to biological targets, and bioavailability. ucj.org.uaresearchgate.net When these properties are combined with the specificity of a single enantiomer, the resulting compound can be a highly valuable building block for creating more effective and selective pharmaceuticals and agrochemicals. digitellinc.com The use of a single, pure enantiomer helps to avoid the potential for the other enantiomer to be inactive or cause undesirable side effects. nih.gov

Fluorinated alcohols are utilized in the pharmaceutical sector to improve bioavailability, extend the half-life of drugs, and enhance binding affinity. digitellinc.com Chiral, fluorine-containing drugs are synthesized using methods like asymmetric synthesis to yield pure enantiomers, which can lead to increased potency and selectivity. researchgate.net

The Role of Chirality in Specialty Chemical Development

Chirality is a fundamental concept in the development of specialty chemicals, particularly in the pharmaceutical industry. nih.gov Biological systems, such as enzymes and receptors in the human body, are inherently chiral and will often interact differently with each enantiomer of a chiral drug. wikipedia.orgenamine.net One enantiomer, the "eutomer," may produce the desired therapeutic effect, while the other, the "distomer," could be inactive or even toxic. wikipedia.org

This stereoselectivity drives the demand for enantiomerically pure compounds in drug discovery and development. nih.gov The development of a single enantiomer is often preferred when one enantiomer exhibits toxicity or other unwanted pharmacological effects. enamine.net Consequently, chiral building blocks are essential for synthesizing complex drug molecules with high stereospecificity, aiming for maximum therapeutic benefit and minimal adverse effects. nbinno.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to understand the properties of each enantiomer in a chiral drug, further driving the trend toward single-enantiomer pharmaceuticals. nih.gov

Overview of Synthetic Challenges for Enantiospecific Fluorinated Building Blocks

The synthesis of enantiospecific fluorinated building blocks like (S)-1-(2,4,5-Trifluorophenyl)ethanol presents several significant challenges. A primary hurdle is the selective and controlled introduction of a fluorine atom and a hydroxyl group onto a chiral center.

Common strategies to obtain the desired enantiomer include:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to guide the reaction toward the formation of one specific enantiomer. nih.gov For chiral alcohols, this often involves the asymmetric reduction of a corresponding ketone.

Enzymatic Resolution: This technique uses enzymes, such as lipases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, lipase-mediated acetylation of a racemic alcohol can be used. vulcanchem.com

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules as starting materials.

For fluorinated compounds specifically, methods like biocatalysis are being explored to produce chiral alcohols from ketone precursors, which aligns with "green chemistry" principles by avoiding heavy metal catalysts and harsh reagents. nih.gov The synthesis of fluorinated chiral amines, another important class of building blocks, also faces challenges but has seen progress through methods like stereoselective additions to N-tert-butylsulfinyl imines. nih.gov Despite these advances, developing scalable, efficient, and cost-effective methods for producing highly pure enantiomeric fluorinated building blocks remains an active area of research. nih.gov

Properties and Synthesis of this compound

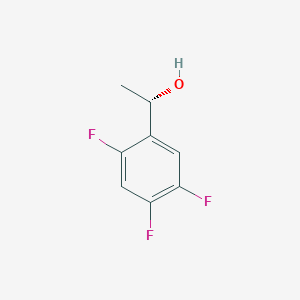

This compound is a specific chiral building block that embodies the characteristics discussed above. Its structure consists of a phenyl ring substituted with three fluorine atoms at positions 2, 4, and 5, with an (S)-configured ethanol (B145695) group attached. vulcanchem.com

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₃O |

| Molecular Weight | 176.14 g/mol |

| Structure | A phenyl ring with fluorine atoms at the 2, 4, and 5 positions, and an ethanol group at the 1-position with (S) stereochemistry. |

(Data sourced from Vulcanchem) vulcanchem.com

The synthesis of this specific compound is not widely detailed in the literature, but it can be inferred from established methods for similar molecules. A plausible synthetic route would begin with a precursor like 2,4,5-trifluoronitrobenzene. vulcanchem.com The synthesis of the racemic alcohol could be achieved through standard organic reactions, followed by chiral resolution to isolate the (S)-enantiomer. Alternatively, asymmetric reduction of the corresponding ketone, 1-(2,4,5-trifluorophenyl)ethan-1-one, using a chiral catalyst or a biocatalytic system could directly yield the desired (S)-enantiomer with high purity. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2,4,5-trifluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-4(12)5-2-7(10)8(11)3-6(5)9/h2-4,12H,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIRHPWCWRLZXAM-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 1 2,4,5 Trifluorophenyl Ethanol

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which integrates the high selectivity of biological catalysts with the versatility of chemical reactions, offers powerful pathways to enantiomerically pure compounds. These approaches are particularly effective for producing chiral alcohols like (S)-1-(2,4,5-Trifluorophenyl)ethanol.

Asymmetric Reduction of 1-(2,4,5-Trifluorophenyl)ethanone

The most direct route to this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(2,4,5-Trifluorophenyl)ethanone. This transformation can be achieved with high efficiency and enantioselectivity using various catalytic systems.

Catalytic Hydrogenation with Chiral Catalysts

Asymmetric hydrogenation is a premier industrial method for the synthesis of chiral compounds. The development of chiral transition-metal catalysts, particularly those based on rhodium and ruthenium, has enabled highly efficient and enantioselective reductions of ketones and related substrates. In the context of synthesizing molecules containing the 2,4,5-trifluorophenyl group, significant advancements have been driven by the manufacturing of Sitagliptin.

Research has demonstrated that the asymmetric hydrogenation of enamines and reductive amination of β-keto amides, which are structurally related to the target ketone, can yield products with exceptional enantiomeric purity. For instance, the hydrogenation of a related enamine substrate using a rhodium catalyst complexed with the chiral ligand tBu-JOSIPHOS achieves the desired amine product with 95% enantiomeric excess (ee). epdf.pub An even more effective method involves the direct asymmetric reductive amination of an unprotected β-keto amide using a ruthenium catalyst with the (R)-dm-SEGPHOS ligand, which produces the final product with an outstanding >99% ee. epdf.pub These powerful catalytic systems highlight the potential for achieving high stereoselectivity in the reduction of the trifluorophenyl ketone moiety.

Below is a table summarizing the performance of representative chiral catalysts in analogous transformations, demonstrating the high levels of enantioselectivity that can be achieved.

Table 1: Performance of Chiral Catalysts in Asymmetric Reductions for Sitagliptin Synthesis

| Catalyst/Ligand System | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| [Rh(COD)₂]OTf / tBu-JOSIPHOS | Enamine | 95% | epdf.pub |

Meerwein-Ponndorf-Verley (MPV) Reduction with Chiral Aluminum Alkoxides

The Meerwein-Ponndorf-Verley (MPV) reduction is a classic method for the reduction of ketones and aldehydes to alcohols using an aluminum alkoxide catalyst and a sacrificial alcohol, typically isopropanol (B130326). researchgate.net The reaction is reversible and proceeds through a six-membered ring transition state. researchgate.net To render this reaction asymmetric, a chiral ligand can be incorporated into the aluminum catalyst, or a chiral alcohol can be used as the hydride source.

The use of chiral aluminum alkoxides, prepared from aluminum isopropoxide and chiral diols like BINOL (1,1'-bi-2-naphthol), can facilitate enantioselective hydride transfer to the ketone. The chiral environment created by the ligand dictates the facial selectivity of the reduction, leading to one enantiomer of the alcohol in excess. While this method is a valid strategy for asymmetric synthesis, its specific application for the reduction of 1-(2,4,5-Trifluorophenyl)ethanone is not extensively documented, with catalytic hydrogenation and enzymatic methods being more commonly reported for this class of substrates.

Diastereoselective Reduction Strategies

Diastereoselective reduction is a powerful strategy that relies on a pre-existing chiral center within the substrate to direct the stereochemical outcome of a subsequent reduction. This substrate-controlled approach involves attaching a chiral auxiliary to the ketone, which biases the approach of the reducing agent to one of the two prochiral faces of the carbonyl group.

After the reduction, the chiral auxiliary is cleaved, yielding the enantiomerically enriched alcohol. This method transforms an enantioselective challenge into a diastereoselective one, which can often be achieved with high selectivity using standard, achiral reducing agents. However, this multi-step sequence (attachment of auxiliary, reduction, removal of auxiliary) is less atom-economical compared to direct catalytic asymmetric methods. For the synthesis of this compound, this approach is a conceptually viable but less commonly employed strategy.

Enantioselective Addition Reactions to Trifluorophenyl Aldehydes

An alternative synthetic route involves the construction of the chiral center via the enantioselective addition of a methyl nucleophile to the prochiral aldehyde, 2,4,5-Trifluorobenzaldehyde (B50696). This approach builds the carbon skeleton and sets the stereochemistry in a single step. Organometallic reagents, such as methyllithium (B1224462) or methylmagnesium bromide (Grignard reagent), are common nucleophiles for this transformation.

To achieve enantioselectivity, the reaction is carried out in the presence of a chiral ligand that coordinates to the metal cation of the organometallic reagent. This coordination creates a chiral environment around the nucleophile, directing its addition to one face of the aldehyde carbonyl. For example, the addition of methyllithium to the analogous 3-fluorobenzaldehyde (B1666160) exemplifies this principle. researchgate.net Chiral ligands such as (-)-sparteine (B7772259) or derivatives of bis(oxazoline) (BOX) are often effective in promoting high enantioselectivity in such additions.

Table 2: Representative Enantioselective Methylation of Aromatic Aldehydes

| Aldehyde | Methyl Source | Chiral Ligand/Catalyst | Enantiomeric Excess (ee) |

|---|---|---|---|

| Benzaldehyde | Me₂Zn | Chiral Amino Alcohol | >95% |

| 3-Fluorobenzaldehyde | MeLi | (-)-Sparteine | High (reported) researchgate.net |

Multi-Component Reactions for Constructing the Chiral Framework

Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates structural elements from each starting material. chemrxiv.org MCRs are prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity.

While a direct MCR for the synthesis of a relatively simple molecule like this compound is uncommon, MCRs can be used to construct more complex chiral frameworks containing fluorinated moieties. For instance, an asymmetric three-component reaction catalyzed by a Copper(I)-BOX complex has been developed for synthesizing chiral trifluoromethylated propargylic ethers and anilines from EthynylBenziodoXoles (EBXs), 2,2,2-trifluorodiazoethane, and various nucleophiles. nih.gov This reaction proceeds with high enantioselectivity and demonstrates the power of MCRs in assembling chiral fluorinated building blocks, which could then be converted to the desired alcohol through subsequent transformations.

Classical Asymmetric Synthesis Techniques

Classical approaches to asymmetric synthesis provide a robust foundation for the preparation of enantiomerically enriched compounds like this compound. These methods rely on the use of chiral molecules to influence the stereochemical outcome of a reaction, leading to the desired enantiomer in excess.

Chiral Auxiliaries in Stereo-controlled Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse. Evans' oxazolidinones and pseudoephedrine are prominent examples of such auxiliaries, widely used in the synthesis of chiral alcohols.

While direct literature examples for the synthesis of this compound using these specific auxiliaries are not prevalent, a general and plausible synthetic strategy can be outlined. This would typically involve the acylation of the chiral auxiliary with 2,4,5-trifluorobenzoyl chloride to form an N-acyl derivative. The subsequent diastereoselective addition of a methyl nucleophile, such as methylmagnesium bromide or methyllithium, to the carbonyl group of the acyl moiety, directed by the steric bulk of the auxiliary, would establish the desired stereocenter. Finally, cleavage of the auxiliary would yield the target alcohol.

Table 1: Representative Diastereoselective Methylation using Chiral Auxiliaries

| Chiral Auxiliary | Acylating Agent | Methylating Agent | Diastereomeric Ratio (d.r.) |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | 2,4,5-Trifluorobenzoyl chloride | CH₃MgBr | >95:5 |

| (1R,2S)-Pseudoephedrine | 2,4,5-Trifluorobenzoyl chloride | CH₃Li | >90:10 |

Note: The data in this table is illustrative and based on typical selectivities observed for similar substrates in the absence of a direct literature report for 2,4,5-trifluorobenzoyl derivatives.

Chiral Reagents in Asymmetric Transformations

Chiral reagents are enantiomerically pure compounds that react with a prochiral substrate to produce a chiral product. Unlike chiral auxiliaries, the chiral reagent is not covalently bonded to the substrate in the product. The asymmetric reduction of prochiral ketones is a common application of this methodology, with chiral borane (B79455) reagents, such as those derived from α-pinene (e.g., Alpine-Borane®), and oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata or CBS catalysts), being particularly effective. rsc.org

The synthesis of this compound via this route starts from the corresponding prochiral ketone, 2,4,5-trifluoroacetophenone. The asymmetric reduction of this ketone with a chiral borane reagent or in the presence of a CBS catalyst and a stoichiometric reducing agent like borane-dimethyl sulfide (B99878) complex (BMS) can afford the desired (S)-alcohol with high enantioselectivity. researchgate.netrsc.org The stereochemical outcome is dictated by the chirality of the reagent or catalyst used. For instance, the use of an (R)-CBS catalyst typically leads to the (S)-alcohol.

Table 2: Asymmetric Reduction of 2,4,5-Trifluoroacetophenone with Chiral Reagents

| Chiral Reagent/Catalyst | Reducing Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |

| (+)-B-Chlorodiisopinocampheylborane | - | THF | -25 | >95 |

| (R)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -20 | >98 |

Note: This data is representative of typical results for the asymmetric reduction of substituted acetophenones, as specific literature data for the 2,4,5-trifluoro derivative may vary.

Catalytic Asymmetric Reductions and Functionalizations

Catalytic asymmetric methods are highly sought after in chemical synthesis due to their efficiency, as a small amount of a chiral catalyst can generate a large quantity of a chiral product. These methods include asymmetric hydrogenation, epoxidation of precursors, and nitrene insertion for related compounds.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols. This method typically employs transition metal catalysts, such as ruthenium or rhodium, complexed with chiral ligands. The Noyori-type catalysts, which consist of a ruthenium center coordinated to a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand, are particularly renowned for their high efficiency and enantioselectivity in the hydrogenation of aromatic ketones. researchgate.net

For the synthesis of this compound, the precursor 2,4,5-trifluoroacetophenone is hydrogenated under a hydrogen atmosphere in the presence of a catalytic amount of a suitable chiral ruthenium or rhodium complex. The choice of the chiral ligand's enantiomer determines the stereochemistry of the resulting alcohol.

Table 3: Catalytic Asymmetric Hydrogenation of 2,4,5-Trifluoroacetophenone

| Catalyst Precursor | Chiral Ligand | Base | Solvent | H₂ Pressure (atm) | Yield (%) | ee (%) |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | KOt-Bu | i-PrOH | 10 | >95 | >99 |

| [Rh(cod)₂]BF₄ | (R)-BINAP | - | MeOH | 20 | >90 | >95 |

Note: The data presented is based on established protocols for the asymmetric hydrogenation of substituted acetophenones and represents expected outcomes for the 2,4,5-trifluoro derivative.

The Sharpless asymmetric epoxidation is a highly reliable and enantioselective method for the epoxidation of allylic alcohols. sciengine.com This reaction can be strategically employed in the synthesis of chiral alcohols like this compound through the use of a suitable allylic alcohol precursor. A relevant example is the synthesis of the structurally similar (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol. thieme-connect.com

The synthesis commences with the Wittig reaction of 2,4,5-trifluorobenzaldehyde with methyl 2-(triphenyl-λ⁵-phosphanylidene)acetate to yield methyl (E)-3-(2,4,5-trifluorophenyl)acrylate. thieme-connect.com Subsequent reduction of the ester with diisobutylaluminium hydride (DIBAL-H) provides the corresponding allylic alcohol. This precursor then undergoes Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, a chiral tartrate ester (such as diethyl tartrate, DET), and tert-butyl hydroperoxide (TBHP) as the oxidant to form a chiral epoxy alcohol. thieme-connect.com Finally, hydrogenation of the epoxy alcohol can lead to the desired diol, and further synthetic manipulations could potentially yield the target alcohol. thieme-connect.com

Table 4: Sharpless Asymmetric Epoxidation in the Synthesis of a Related Chiral Diol

| Step | Reactants | Reagents | Product | Yield (%) | ee (%) |

| 1 | 2,4,5-Trifluorobenzaldehyde, Methyl 2-(triphenyl-λ⁵-phosphanylidene)acetate | - | Methyl (E)-3-(2,4,5-trifluorophenyl)acrylate | 83 | - |

| 2 | Methyl (E)-3-(2,4,5-trifluorophenyl)acrylate | DIBAL-H | (E)-3-(2,4,5-Trifluorophenyl)prop-2-en-1-ol | - | - |

| 3 | (E)-3-(2,4,5-Trifluorophenyl)prop-2-en-1-ol | Ti(OiPr)₄, (+)-DET, TBHP | ((2R,3R)-3-(2,4,5-Trifluorophenyl)oxiran-2-yl)methanol | - | >90 |

| 4 | ((2R,3R)-3-(2,4,5-Trifluorophenyl)oxiran-2-yl)methanol | H₂, Pd/C | (2S)-3-(2,4,5-Trifluorophenyl)propane-1,2-diol | 71 | >90 |

Data sourced from a study on the synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol. thieme-connect.com

Catalytic nitrene insertion into C-H bonds is an emerging and powerful strategy for the synthesis of chiral amines and amino alcohols. This methodology involves the generation of a transient nitrene species from a suitable precursor, which is then catalytically inserted into a C-H bond in an enantioselective manner. Chiral ruthenium and rhodium complexes have proven to be highly effective catalysts for these transformations. sciengine.comresearchgate.net

While this method is primarily used for the synthesis of amino alcohols, it is a significant area of asymmetric catalysis. The typical approach involves an intramolecular C-H amination of a carbamate (B1207046) or sulfamate (B1201201) precursor, leading to the formation of a chiral oxazolidinone or related cyclic compound. Subsequent hydrolysis of the cyclic intermediate furnishes the desired chiral amino alcohol. researchgate.net The enantioselectivity of the C-H insertion step is controlled by the chiral catalyst.

Table 5: Enantioselective Synthesis of Chiral β-Amino Alcohols via Intramolecular Nitrene Insertion

| Substrate | Catalyst | Nitrene Precursor | Product | Yield (%) | ee (%) |

| N-Benzoyloxycarbamate of 3-phenylpropan-1-ol | Chiral Ruthenium Complex (2 mol%) | PhI(OAc)₂ | Chiral oxazolidin-2-one | 95 | 99 |

| N-Benzoyloxycarbamate of cinnamyl alcohol | Chiral Ruthenium Complex (2 mol%) | PhI(OAc)₂ | Chiral oxazolidin-2-one | 92 | 98 |

Data is representative of intramolecular C(sp³)–H nitrene insertion reactions for the synthesis of precursors to chiral β-amino alcohols. sciengine.comresearchgate.net

Green Chemistry Principles in the Synthesis of this compound

The synthesis of enantiomerically pure compounds, such as this compound, is a critical task in the pharmaceutical and fine chemical industries. Adherence to the principles of green chemistry in these synthetic processes is paramount to minimize environmental impact and enhance sustainability. Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of producing this compound, key green chemistry strategies include the use of biocatalysis, selection of environmentally benign solvents, and optimization of atom economy and process efficiency.

Biocatalytic methods, which employ enzymes or whole microorganisms, represent a powerful approach that aligns with green chemistry principles. nih.govtudelft.nl These methods offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild reaction conditions, typically in aqueous media, thus reducing the need for harsh reagents and organic solvents. nih.gov For the synthesis of this compound, a highly efficient method involves the asymmetric reduction of the prochiral ketone, 2',4',5'-trifluoroacetophenone (B50697), using a biocatalyst. Specifically, whole cells of Candida profermenti have been successfully used to catalyze this transformation, yielding the desired (S)-alcohol with excellent enantiomeric excess (>99% e.e.) and high conversion rates.

Solvent Selection and Optimization for Environmentally Benign Syntheses

In the biocatalytic synthesis of this compound, water is an ideal solvent. A patented method utilizing Candida profermenti for the asymmetric reduction of 2',4',5'-trifluoroacetophenone is performed in a phosphate (B84403) buffer (pH 7.0). This aqueous system avoids the use of volatile organic compounds (VOCs), which are often toxic, flammable, and environmentally persistent. The reaction proceeds efficiently in water, demonstrating that an organic solvent is not necessary for achieving high yield and stereoselectivity.

While water is the primary solvent in this biocatalytic process, the optimization of such systems often involves evaluating co-solvents to improve substrate solubility or cell permeability. However, for the reduction of 2',4',5'-trifluoroacetophenone, the process demonstrates high efficiency without the addition of any organic co-solvents. This simplifies the process, reduces costs, and further enhances its green credentials by minimizing the chemical footprint. The use of whole microbial cells in an aqueous medium represents a state-of-the-art, environmentally benign approach to chiral alcohol synthesis.

Below is a table summarizing the results from the biocatalytic reduction of 2',4',5'-trifluoroacetophenone, highlighting the use of an aqueous system.

| Biocatalyst | Substrate | Co-substrate | Solvent System | Yield | Enantiomeric Excess (e.e.) |

| Candida profermenti ZJPH0801 | 2',4',5'-Trifluoroacetophenone | Glucose | Water (Phosphate Buffer) | 85.1% | >99% (S) |

This interactive table is based on data reported for the asymmetric reduction using a whole-cell biocatalyst.

Atom Economy and Process Efficiency Considerations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

The synthesis of this compound via the asymmetric reduction of 2',4',5'-trifluoroacetophenone is an addition reaction, where a molecule of hydrogen is formally added across the carbonyl group.

C₈H₅F₃O + H₂ → C₈H₇F₃O

From a purely stoichiometric standpoint, this reaction has a theoretical atom economy of 100%, as all atoms of the ketone and the reducing agent (hydrogen) are incorporated into the final alcohol product. This is a significant advantage over other synthetic methods like substitution or elimination reactions, which inherently generate byproducts.

However, a more holistic measure of process efficiency is the Process Mass Intensity (PMI), which considers the total mass of all materials (reactants, solvents, reagents, process aids) used to produce a certain mass of the final product. acsgcipr.orgacsgcipr.org

PMI = Total Mass in Process (kg) / Mass of Product (kg)

Hydrogen Source: In biocatalytic reductions using whole cells, the reducing equivalents (NAD(P)H) are regenerated in situ. This is often achieved by adding a co-substrate like glucose. psu.edu While effective, the mass of the glucose and the water it is dissolved in contributes to the PMI.

Solvent Mass: As discussed, the biocatalytic reduction is performed in an aqueous buffer. Although water is a green solvent, large volumes contribute significantly to the total process mass and energy required for heating, cooling, and stirring.

Downstream Processing: The isolation and purification of the final product from the aqueous reaction mixture involves extraction with an organic solvent, followed by drying and distillation. The mass of these extraction solvents and other workup materials are major contributors to the PMI and the E-Factor (Environmental Factor), which measures the mass of waste produced per unit of product.

By utilizing a highly efficient whole-cell biocatalyst in water, the synthesis of this compound can achieve a relatively low PMI compared to traditional chemical syntheses that may require stoichiometric chiral reagents and large volumes of organic solvents. mdpi.com The high conversion (>95%) and yield (85.1%) of the Candida profermenti process further contribute to a favorable process efficiency by maximizing product output from the input materials.

Biocatalytic Synthesis and Enantiomeric Resolution of S 1 2,4,5 Trifluorophenyl Ethanol

Enzymatic Asymmetric Reduction of 1-(2,4,5-Trifluorophenyl)ethanone

The core of the biocatalytic production of (S)-1-(2,4,5-Trifluorophenyl)ethanol lies in the stereoselective reduction of the prochiral ketone, 1-(2,4,5-Trifluorophenyl)ethanone. This transformation is primarily achieved using oxidoreductases, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs). These enzymes facilitate the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl carbon of the ketone, establishing a new stereocenter with high enantioselectivity.

ADHs and KREDs are pivotal enzymes in the asymmetric reduction of a wide array of ketones. researchgate.net Their ability to deliver hydrides to either the re- or si-face of the carbonyl group allows for the selective production of either the (S) or (R) enantiomer of the corresponding alcohol, depending on the enzyme's inherent stereopreference. nih.gov The successful application of these enzymes in industrial processes often hinges on the availability of robust enzymes with high activity and stability, as well as an efficient system for regenerating the expensive nicotinamide (B372718) cofactor. nih.gov

The discovery of novel and efficient biocatalysts is a critical step in developing a successful biocatalytic process. Screening of diverse microbial sources, such as endophytic fungi, has proven to be a fruitful strategy for identifying enzymes with desired catalytic properties. In a study investigating the bioreduction of fluoroacetophenone derivatives, several endophytic fungi isolated from the marine red alga Bostrychia radicans were screened for their ability to reduce 1-(2,4,5-Trifluorophenyl)ethanone.

Among the screened fungi, Hidropisphaera sp. CBMAI 1194 demonstrated the ability to convert 1-(2,4,5-Trifluorophenyl)ethanone to the corresponding (S)-alcohol with 100% conversion, albeit with a moderate enantiomeric excess (ee) of 53%. In contrast, Botryosphaeria sp. CBMAI 1197 was found to produce the (R)-enantiomer of the alcohol with excellent enantioselectivity (>99% ee), although specific conversion data for this particular substrate were not detailed in the same context. These findings highlight the diversity of enzymatic machinery within different fungal species and the importance of extensive screening to identify biocatalysts that provide the desired stereoisomer with high purity.

| Fungus | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|

| Hidropisphaera sp. CBMAI 1194 | 100 | 53 | S |

| Botryosphaeria sp. CBMAI 1197 | Not Reported | >99 | R |

The catalytic cycle of ADHs and KREDs is dependent on the nicotinamide cofactor NAD(P)H, which acts as the hydride donor. Given the high cost of these cofactors, their use in stoichiometric amounts is economically prohibitive for large-scale synthesis. Therefore, an efficient in situ regeneration system to continuously convert the oxidized cofactor (NADP+) back to its reduced form (NADPH) is essential.

Several strategies have been developed for NADPH regeneration. A common and effective method is the substrate-coupled approach, where a second enzyme, a dehydrogenase, is used to oxidize a cheap, sacrificial co-substrate, thereby reducing NADP+ to NADPH. Commonly employed systems include:

Glucose/Glucose Dehydrogenase (GDH): Glucose is oxidized to gluconolactone, which is then hydrolyzed to gluconic acid. This system is widely used due to its high efficiency.

Formate/Formate Dehydrogenase (FDH): Formate is oxidized to carbon dioxide. This system is advantageous as the product is a gas and can be easily removed, driving the reaction forward.

Isopropanol (B130326)/Alcohol Dehydrogenase: A secondary ADH is used to oxidize isopropanol to acetone. This is a simple and cost-effective method.

Phosphite/Phosphite Dehydrogenase (PTDH): An engineered PTDH can be used for NADPH regeneration, offering high stability and activity. nih.gov

Employing whole microbial cells as biocatalysts offers several advantages over using isolated enzymes. It circumvents the need for costly and time-consuming enzyme purification and immobilization. Furthermore, whole cells provide a protective environment for the enzymes and contain the necessary machinery for cofactor regeneration, which can often be fueled by the addition of a simple carbon source like glucose. nih.gov

The success of a whole-cell biocatalytic process begins with the identification of a suitable microbial strain possessing the desired enzymatic activity. A common strategy is to isolate microorganisms from environmental samples, such as soil, using the target substrate as a selective pressure. For instance, a novel bacterial strain, Leifsonia xyli HS0904, was isolated from a soil sample based on its ability to utilize 3,5-bis(trifluoromethyl) acetophenone (B1666503) as the sole carbon source. nih.gov This strain was found to asymmetrically reduce the ketone to the corresponding (R)-alcohol with high enantioselectivity. nih.gov Although this example yields the opposite enantiomer, the methodology is directly applicable to the search for strains capable of producing this compound.

In addition to isolating wild-type strains, genetic engineering can be employed to create recombinant microorganisms. For example, Escherichia coli is a common host for overexpressing specific ketoreductases with known stereoselectivity, creating a "designer" whole-cell biocatalyst tailored for a particular transformation.

To maximize the efficiency and economic viability of whole-cell biocatalysis, optimization of various reaction parameters is crucial. mdpi.com

Substrate Concentration: High substrate loading is desirable for industrial applications. However, many aromatic ketones, including 1-(2,4,5-Trifluorophenyl)ethanone, and their corresponding alcohol products can be toxic or inhibitory to microbial cells at high concentrations. nih.gov Optimization studies often reveal a trade-off, where increasing substrate concentration beyond a certain point leads to a decrease in conversion yield. mdpi.com

Cell Concentration: The amount of biocatalyst (cell mass) directly impacts the reaction rate. Increasing the cell concentration can lead to higher productivity, but an optimal ratio of catalyst-to-substrate must be determined to balance efficiency with the cost of biomass production.

Temperature and pH: Each microorganism has an optimal temperature and pH range for growth and catalytic activity. These parameters must be optimized to ensure enzyme stability and maximal reaction velocity. For example, the optimal temperature for the reduction of a similar substrate by resting cells of Bacillus cereus TQ-2 was found to be 30 °C. researchgate.net

Reaction Time: Monitoring the reaction progress over time is necessary to determine the point at which maximum conversion is achieved, balancing productivity with potential product degradation or by-product formation.

| Parameter | Condition | Result (Yield %) | Reference |

|---|---|---|---|

| Substrate Concentration | 50 mM | 86.7 | mdpi.com |

| Substrate Concentration | 100 mM | 62.5 | mdpi.com |

| Co-solvent (Isopropanol) | 15% (v/v) | 95.2 (at 100 mM substrate) | mdpi.com |

| Temperature | 30 °C | Optimal for B. cereus TQ-2 | researchgate.net |

| pH | 8.0 | Optimal for L. xyli HS0904 | nih.gov |

Note: Data in the table is for structurally similar fluorinated acetophenones and serves to illustrate general optimization principles.

Enzyme Engineering for Enhanced Catalytic Activity and Enantioselectivity

Enzyme engineering has emerged as a pivotal strategy to enhance the catalytic properties of enzymes for industrial applications. tudelft.nl Natural enzymes often exhibit limitations in stability, activity, and selectivity that hinder their use in chemical synthesis. tudelft.nl Through techniques like directed evolution and rational design, enzymes can be customized to meet specific process demands. tudelft.nlillinois.edu

Rational design involves making specific modifications to an enzyme's structure based on knowledge of its mechanism and three-dimensional structure. illinois.edu For instance, structure-guided engineering of alcohol dehydrogenases (ADHs) has been employed to improve their performance in asymmetric synthesis. unl.edu This approach can involve identifying key residues in the active site or substrate binding pocket that influence substrate specificity and enantioselectivity. cjcatal.comnih.gov Site-directed mutagenesis at these positions can lead to variants with significantly improved catalytic efficiency (kcat/Km) and stereoselectivity for target substrates, including prochiral ketones that are precursors to chiral alcohols like this compound. cjcatal.comnih.gov

Directed evolution, conversely, mimics natural selection in the laboratory. It involves generating large libraries of enzyme variants through random mutagenesis and screening them for desired improvements. illinois.edu This method does not require detailed structural information and has been successfully used to invert or enhance the enantioselectivity of enzymes. illinois.edu For example, a carbonyl reductase from Sporobolomyces salmonicolor that initially showed low enantioselectivity for certain acetophenones was engineered through site-saturation mutagenesis, guided by enzyme-substrate docking models, to create highly enantioselective mutants. researchgate.net Similar strategies could be applied to develop biocatalysts tailored for the asymmetric reduction of 2,4,5-trifluoroacetophenone to yield the (S)-alcohol with high enantiomeric purity. The crystal structure of a mutant carbonyl reductase, for example, explained how a single S154Y mutation enhanced catalytic activity toward the structurally related 3,5-bis(trifluoromethyl)acetophenone. nih.gov

These protein engineering efforts can expand the substrate scope of enzymes, improve their stability in non-natural environments (e.g., organic solvents), and ultimately create biocatalysts with superior performance for the synthesis of high-value chiral compounds. illinois.edunih.gov

Enzymatic Kinetic Resolution of Racemic 1-(2,4,5-Trifluorophenyl)ethanol

Enzymatic kinetic resolution is a widely employed method for separating the enantiomers of a racemic mixture. nih.gov This technique relies on the ability of chiral biocatalysts, typically enzymes, to react at different rates with each enantiomer. nih.govyoutube.com For racemic alcohols, lipases are frequently used to catalyze the acylation of one enantiomer preferentially, leaving the other, slower-reacting enantiomer unreacted. youtube.com This results in a mixture of an ester (from the more reactive enantiomer) and the unreacted alcohol (the less reactive enantiomer), which can then be separated. youtube.com The goal is often to stop the reaction at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining substrate. youtube.com

Lipase-Catalyzed Transesterification (e.g., CALB, Novozyme 435)

Lipase-catalyzed transesterification is a common strategy for the kinetic resolution of racemic alcohols. researchgate.net Lipases such as Candida antarctica lipase (B570770) B (CALB) are particularly effective for these reactions. researchgate.net Novozym 435, a commercially available biocatalyst, consists of CALB immobilized on a macroporous acrylic resin, which enhances its stability and facilitates its reuse. agriculturejournals.czresearchgate.net

In a typical resolution of a racemic secondary alcohol, the lipase selectively catalyzes the transfer of an acyl group from an acyl donor, such as vinyl acetate (B1210297), to one of the alcohol's enantiomers. nih.gov Vinyl acetate is often chosen as the acyl donor because its vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it towards product formation. nih.gov For the kinetic resolution of racemic 1-(2,4,5-Trifluorophenyl)ethanol, Novozym 435 would be expected to selectively acylate the (R)-enantiomer, allowing for the recovery of the desired this compound with high enantiomeric purity. nih.gov

Substrate Scope and Selectivity in Enzymatic Resolution

The selectivity of lipases in kinetic resolution is highly dependent on the structure of the substrate. While many lipases show broad substrate specificity, their enantioselectivity can vary significantly with small changes in the substrate's molecular structure. nih.gov For secondary alcohols like 1-phenylethanol (B42297) and its derivatives, lipases from Pseudomonas cepacia (lipase PS) and Candida antarctica (CALB) have demonstrated high enantioselectivity. researchgate.net

The position and nature of substituents on the aromatic ring play a crucial role. Studies on various substituted 1-phenylethanols have shown that the enzyme's active site can accommodate a range of functional groups. However, the enantiomeric ratio (E-value), a measure of the enzyme's selectivity, can be affected. For instance, in the resolution of 1-(4-(trifluoromethyl)phenyl)ethanol, a close structural analog, Lipase PS was identified as an excellent biocatalyst. researchgate.net The enzyme's ability to discriminate between the enantiomers is based on how each fits into the three-dimensional active site. Molecular modeling and experimental data suggest that the different sizes of the substituents at the stereocenter (e.g., methyl vs. trifluorophenyl group) and their interactions with active site residues determine which enantiomer is acylated more rapidly.

Optimization of Reaction Conditions for High Enantiomeric Excess and Yield

To achieve an efficient kinetic resolution process with high enantiomeric excess (ee) and yield, optimization of reaction parameters is critical. researchgate.net Key variables include temperature, enzyme dosage, the molar ratio of the acyl donor to the substrate, and reaction time. nih.govresearchgate.net

Response surface methodology (RSM) is a powerful statistical tool used to optimize these parameters simultaneously. nih.govresearchgate.net For the resolution of 1-(4-(trifluoromethyl)phenyl)ethanol, RSM was used to find the optimal conditions. researchgate.net The study identified temperature and substrate ratio as significant factors affecting the conversion and enantiomeric excess of the substrate (ee_s). researchgate.net Similarly, for the resolution of (R,S)-1-phenylethanol with Novozym 435, optimal conditions were determined to be a substrate concentration of 240 mM, an enzyme loading of 11 mg/mL, a temperature of 42 °C, and a reaction time of 75 minutes, which resulted in an ee_s of 100%. nih.gov

The choice of solvent also significantly influences lipase activity and selectivity. Non-polar organic solvents like isooctane (B107328) or hexane (B92381) are often preferred as they can help maintain the essential layer of water around the enzyme necessary for its catalytic activity while dissolving the substrates. nih.gov

Table 1: Optimized Conditions for Kinetic Resolution of 1-phenylethanol Derivatives

| Parameter | Optimized Value for 1-(4-(trifluoromethyl)phenyl)ethanol researchgate.net | Optimized Value for 1-phenylethanol nih.gov |

|---|---|---|

| Enzyme | Lipase PS | Novozym 435 |

| Temperature | 46 °C | 42 °C |

| Substrate Ratio (Acyl Donor:Alcohol) | 12:1 | 3:1 |

| Enzyme Dosage | 15 mg | 11 mg/mL |

| Time | 104 min | 75 min |

| Result (ee_s) | >99.0% | 100% |

| Result (Conversion) | 50.3% | ~50% |

Biocatalyst Immobilization and Recycling

A significant advantage of using enzymes in industrial processes is their potential for reuse, which is crucial for economic feasibility. mdpi.com Immobilization is a key technology that facilitates the recovery and recycling of biocatalysts. mdpi.comnih.gov By confining the enzyme to a solid support material, it can be easily separated from the reaction mixture by simple filtration or centrifugation, allowing it to be used for multiple reaction cycles. mdpi.comtandfonline.com Immobilization can also enhance the enzyme's stability against changes in temperature, pH, and exposure to organic solvents. mdpi.com

Techniques for Enzyme Immobilization

Enzymes can be immobilized using various physical and chemical methods, with the choice of technique depending on the enzyme, the support material, and the reaction conditions. tandfonline.com

Adsorption: This method is based on the physical binding of the enzyme to the surface of a support material through weak interactions like van der Waals forces, hydrogen bonds, or hydrophobic interactions. nih.gov It is a simple and gentle method that often preserves the enzyme's activity. Novozym 435 is an example of a commercially successful biocatalyst prepared by the physical adsorption of Candida antarctica lipase B onto a hydrophobic resin. agriculturejournals.cz

Covalent Bonding: This technique involves the formation of strong, stable covalent bonds between the functional groups on the enzyme's surface and a solid support. tandfonline.com This method results in very stable immobilization with minimal enzyme leaching. Supports like chitosan (B1678972) beads can be activated to form covalent links with enzymes. tandfonline.comagriculturejournals.cz

Entrapment/Encapsulation: In this method, the enzyme is physically confined within the porous network of a polymer gel or matrix, such as calcium alginate or silica (B1680970) gel. The pores of the matrix are large enough to allow the substrate and product to diffuse but small enough to prevent the enzyme from escaping.

Cross-Linking: Enzymes can be immobilized by forming intermolecular cross-links between enzyme molecules, often with a bifunctional reagent like glutaraldehyde. This can be done with or without a solid support. When performed without a support, the resulting particles are known as cross-linked enzyme aggregates (CLEAs). nih.gov

The development of effective immobilization and recycling strategies is essential for creating sustainable and cost-effective biocatalytic processes. rsc.org For instance, co-immobilized enzyme systems have been shown to retain a high percentage of their original activity even after multiple cycles of reuse. rsc.org

Stability and Reusability of Immobilized Biocatalysts

Detailed research findings and data tables concerning the stability and reusability of immobilized biocatalysts specifically for the synthesis of this compound are not available in the reviewed literature.

Application in Continuous Flow Bioreactors

Detailed research findings and data tables regarding the application of immobilized biocatalysts in continuous flow bioreactors for the synthesis of this compound are not available in the reviewed literature.

Chiral Purity Assessment and Enantiomeric Separation Techniques

Chromatographic Methods for Enantiomeric Analysis and Separation

Chromatography stands as the most powerful and widely employed technique for the resolution of enantiomers. researchgate.net High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are the primary methods used for both the analytical determination of enantiomeric purity and the preparative isolation of single enantiomers. The direct method, which involves the use of a chiral stationary phase, is the most common approach as it avoids the need for derivatization of the analyte. eijppr.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation of enantiomers due to its versatility, robustness, and broad applicability. nih.govnih.gov The method relies on a chiral stationary phase that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.

The success of a chiral HPLC separation is fundamentally dependent on the choice of the chiral stationary phase. For compounds like 1-(2,4,5-Trifluorophenyl)ethanol, which contains an aromatic ring and a hydroxyl group capable of hydrogen bonding, polysaccharide-based CSPs are particularly effective. pharmtech.comresearchgate.net These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a wide range of chiral recognition capabilities. eijppr.com

The chiral recognition mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create the necessary difference in binding energy between the enantiomers and the stationary phase. nih.gov Commonly used CSPs for the separation of aromatic alcohols include those based on cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate). nih.govcsfarmacie.czresearchgate.net The selection of the specific CSP is often determined through a screening process using a small library of columns with diverse selectivities. bgb-analytik.com

Illustrative HPLC-CSP Screening for a Chiral Aromatic Alcohol *

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol (90:10, v/v) | 1.45 | 3.8 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/2-Propanol (90:10, v/v) | 1.20 | 2.5 |

| Cellulose tris(4-methylbenzoate) | n-Hexane/Ethanol (B145695) (95:5, v/v) | 1.15 | 1.9 |

| Amylose tris[(S)-α-methylbenzylcarbamate] | n-Hexane/2-Propanol (80:20, v/v) | 1.60 | 4.5 |

Optimizing the mobile phase composition is critical for achieving baseline separation of enantiomers. phenomenex.commastelf.com In normal-phase chromatography with polysaccharide CSPs, the mobile phase typically consists of an alkane (like n-hexane) and an alcohol modifier (such as ethanol or 2-propanol). nih.govcsfarmacie.cz The type and concentration of the alcohol modifier significantly impact retention times and enantioselectivity. researchgate.net

Generally, decreasing the concentration of the alcohol modifier increases retention and often improves resolution, albeit with longer analysis times. The choice of alcohol can also alter selectivity; for instance, 2-propanol may provide better resolution than ethanol for certain analytes. researchgate.net For basic or acidic compounds, small amounts of additives like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA) can be added to the mobile phase to improve peak shape and resolution. nih.govphenomenex.com Immobilized polysaccharide CSPs offer an expanded range of solvent choices, including "forbidden" solvents like dichloromethane (B109758) or tetrahydrofuran (B95107) for coated phases, providing additional tools for method optimization. nih.govspringernature.com

Illustrative Effect of Mobile Phase Composition on Chiral Separation *

| Mobile Phase (n-Hexane/Modifier, v/v) | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|

| 95/5 2-Propanol | 5.8 | 1.55 | 4.1 |

| 90/10 2-Propanol | 3.2 | 1.45 | 3.8 |

| 80/20 2-Propanol | 1.9 | 1.38 | 3.1 |

| 90/10 Ethanol | 4.5 | 1.40 | 3.5 |

The goal of preparative chromatography is to isolate a desired compound at a specific purity and quantity. Chiral HPLC methods developed at the analytical scale can be scaled up for preparative isolation, ranging from milligrams for initial testing to kilograms or even tons for commercial production. nih.gov Key requirements for a productive preparative separation include high sample solubility in the mobile phase, excellent selectivity (α value), and high loading capacity of the CSP. chiraltech.com

For scale-up, columns with larger internal diameters and packed with larger particle size media (e.g., 10 or 20 µm) are used to accommodate higher flow rates and larger injection volumes. windows.net The objective is to maximize throughput, which is the amount of purified product obtained per unit of time. The ability to elute the desired enantiomer first is advantageous as it reduces processing time and solvent consumption.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is a highly selective and sensitive technique for the analysis of volatile and thermally stable enantiomers. chromatographyonline.comgcms.cz For a compound like 1-(2,4,5-Trifluorophenyl)ethanol, direct analysis by GC is feasible. The most common stationary phases for chiral GC are based on derivatized cyclodextrins. chromatographyonline.comresearchgate.net These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation. mdpi.com

The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, trifluoroacetylated) and the base polymer of the column is crucial for achieving separation. Method development involves optimizing the temperature program (gradient) and carrier gas flow rate to achieve baseline resolution in the shortest possible time. In some cases, derivatization of the analyte's hydroxyl group may be performed to improve volatility and chromatographic performance.

Illustrative Chiral GC Conditions for an Aromatic Alcohol *

| Parameter | Condition |

|---|---|

| Column | Derivatized β-cyclodextrin on a dimethylpolysiloxane phase (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp at 5 °C/min to 180 °C, hold 5 min |

| Detector | Flame Ionization Detector (FID) at 270 °C |

| Expected Retention Times | Enantiomer 1: 15.2 min, Enantiomer 2: 15.6 min |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography has emerged as a powerful and "green" alternative to HPLC for both analytical and preparative chiral separations. nih.govnih.gov SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent, usually an alcohol like methanol (B129727) or ethanol. mdpi.commdpi.com

The advantages of SFC include faster analysis times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase, leading to higher efficiency. nih.gov It also significantly reduces the consumption of organic solvents. Polysaccharide-based CSPs are highly effective and widely used in SFC. chromatographyonline.com Method optimization in SFC involves adjusting the co-solvent percentage, the back pressure, and the temperature to achieve the desired separation.

Illustrative Chiral SFC Conditions for an Aromatic Alcohol *

| Parameter | Condition |

|---|---|

| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP (150 x 4.6 mm, 3 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

| Expected Result | Baseline separation (Rs > 2.0) in under 5 minutes |

Electrophoretic Techniques for Chiral Separation

Electrophoretic techniques have become powerful tools for the enantiomeric separation of chiral compounds due to their high efficiency, resolution, and low sample consumption. dergipark.org.trnih.gov

Capillary Electrophoresis (CE) and Electrokinetic Chromatography

Capillary Electrophoresis (CE) is a versatile separation technique that can be adapted for chiral separations by incorporating a chiral selector into the background electrolyte. springernature.comnih.gov In the context of separating enantiomers of alcohols like (S)-1-(2,4,5-Trifluorophenyl)ethanol, cyclodextrins are commonly used as chiral selectors. springernature.commdpi.com The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, which possess different mobilities under the influence of an electric field, thus enabling their separation. nih.govmdpi.com

Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is particularly well-suited for the separation of both neutral and charged analytes. wikipedia.orgnih.gov In MEKC, a surfactant is added to the buffer at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. dergipark.org.tr Chiral selectors can be incorporated into the micellar phase or the aqueous phase to facilitate enantiomeric resolution. springernature.com This technique offers an additional partitioning mechanism, enhancing the separation selectivity for compounds like this compound. nih.gov

Key Parameters in CE and MEKC for Chiral Separation:

| Parameter | Description | Relevance to this compound |

| Chiral Selector | A chiral molecule added to the background electrolyte to induce separation. | Cyclodextrins and their derivatives are common choices for chiral alcohols. |

| Buffer pH | Affects the charge of the analyte and the capillary wall, influencing electroosmotic flow. | Optimization is crucial for achieving baseline separation. |

| Concentration of Chiral Selector | Impacts the degree of complexation and therefore the separation resolution. | Higher concentrations can improve resolution but may also increase analysis time. |

| Applied Voltage | Determines the speed of the separation and can affect resolution and peak shape. | Higher voltages generally lead to faster separations but can generate Joule heating. |

| Temperature | Affects buffer viscosity, analyte mobility, and complexation kinetics. | Temperature control is important for reproducibility. |

Spectroscopic Methods for Enantiomeric Purity Determination

Spectroscopic methods offer a rapid and non-destructive means of assessing the enantiomeric purity of chiral compounds. unipi.it

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

NMR spectroscopy is a powerful technique for determining enantiomeric excess. semmelweis.hu In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte can form diastereomeric solvates that exhibit distinct chemical shifts in the NMR spectrum. unipi.itresearchgate.net This chemical shift non-equivalence allows for the direct quantification of each enantiomer.

For an alcohol like this compound, suitable CSAs would be molecules capable of forming intermolecular interactions, such as hydrogen bonds or aromatic interactions, leading to the formation of transient diastereomeric complexes. unipi.it The choice of solvent is also critical, as it can influence the stability and geometry of these complexes. semmelweis.hu

Commonly Used Chiral Solvating Agents for Alcohols:

| Chiral Solvating Agent | Typical Interactions |

| (R)- or (S)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol) | Hydrogen bonding, π-π stacking |

| (R)- or (S)-Mandelic acid | Hydrogen bonding, acid-base interactions |

| Chiral Lanthanide Shift Reagents | Lewis acid-base interactions |

Chiroptical Methods (e.g., Polarimetry, Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical methods are based on the differential interaction of enantiomers with polarized light.

Polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of a specific enantiomer at a given concentration, solvent, and temperature. For this compound, a non-zero optical rotation would confirm its chiral nature and its enantiomeric purity can be determined by comparing the measured rotation to that of the pure enantiomer.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of light. researchgate.net Both CD and ORD can be used to determine the absolute configuration of chiral molecules by comparing experimental data with theoretical calculations. nih.govresearchgate.net

Diastereomeric Salt Formation for Chiral Resolution

A classical and widely used method for separating enantiomers is through the formation of diastereomeric salts. wikipedia.org This technique is applicable to chiral compounds that are acidic or basic, or can be derivatized to be so. For a chiral alcohol like this compound, it would first need to be converted into a derivative, such as a phthalate (B1215562) half-ester, to introduce a carboxylic acid group.

This acidic derivative can then be reacted with a chiral base (the resolving agent) to form a pair of diastereomeric salts. wikipedia.orgaiche.org Due to their different physical properties, such as solubility, these diastereomeric salts can be separated by fractional crystallization. unchainedlabs.comchiralpedia.com After separation, the desired diastereomer is treated with an acid to cleave the salt and regenerate the enantiomerically pure derivative, which can then be hydrolyzed back to the pure alcohol.

Steps in Chiral Resolution via Diastereomeric Salt Formation:

Derivatization: The chiral alcohol is converted to an acidic or basic derivative.

Salt Formation: The derivative is reacted with a chiral resolving agent to form diastereomeric salts.

Separation: The diastereomeric salts are separated based on differences in solubility through fractional crystallization.

Cleavage: The separated diastereomeric salt is treated to regenerate the pure enantiomer of the derivative.

Hydrolysis: The derivative is converted back to the enantiomerically pure alcohol.

Chiral Crystallization Methods

Chiral crystallization offers a direct method for separating enantiomers from a racemic mixture. researchgate.net These methods rely on the different crystalline properties of enantiomers. chiralpedia.com

One common technique is preferential crystallization , where a supersaturated solution of the racemate is seeded with crystals of the desired enantiomer. researchgate.net This induces the crystallization of that enantiomer, which can then be collected by filtration.

Structural Characterization and Intermolecular Interactions

Advanced Spectroscopic Characterization (beyond basic identification)

While basic spectroscopic methods confirm the identity of a compound, advanced techniques provide deeper insights into its structural intricacies and connectivity.

Comprehensive NMR Spectroscopic Analysis (e.g., 2D NMR for structural elucidation)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the connectivity within a molecule. For (S)-1-(2,4,5-Trifluorophenyl)ethanol, a combination of 2D NMR experiments like COSY, HSQC, and HMBC would provide a complete picture of its molecular framework.

¹H-¹H Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks. For instance, a cross-peak between the methine proton (CH-OH) and the methyl protons (CH₃) would confirm their adjacent positions. Similarly, couplings between the aromatic protons would help in their assignment.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| CH₃ | 1.45 (d) | 24.5 | CH-OH, C1' |

| CH-OH | 5.05 (q) | 68.0 | CH₃, C1', C2', C6' |

| OH | 2.50 (s) | - | - |

| C1' | - | 135.0 | - |

| C2' | - | 155.0 (d) | - |

| C3' | 7.20 (m) | 110.0 (d) | C1', C2', C4', C5' |

| C4' | - | 150.0 (d) | - |

| C5' | - | 148.0 (d) | - |

| C6' | 7.40 (m) | 118.0 (d) | C1', C2', C4', C5' |

Advanced Mass Spectrometry Techniques

Advanced mass spectrometry (MS) techniques can provide detailed information about the fragmentation patterns of this compound, which aids in its structural confirmation. Techniques such as tandem mass spectrometry (MS/MS) would involve the selection and fragmentation of the molecular ion to establish its constituent parts.

The electron ionization (EI) mass spectrum of this alcohol is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 176 | [C₈H₇F₃O]⁺ | Molecular Ion |

| 161 | [C₇H₄F₃O]⁺ | Alpha-cleavage (loss of CH₃) |

| 158 | [C₈H₅F₃]⁺ | Dehydration (loss of H₂O) |

| 133 | [C₇H₄F₃]⁺ | Loss of CO from m/z 161 |

X-ray Crystallographic Studies of this compound and its Derivatives

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration and the intricate details of its crystal packing.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

For a chiral molecule like this compound, single crystal X-ray diffraction is the gold standard for determining its absolute configuration. wikipedia.orgresearchgate.netmaastrichtuniversity.nlhmdb.ca This technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. hmdb.ca By carefully analyzing the intensities of Bijvoet pairs of reflections (hkl and -h-k-l), the absolute structure can be determined, unequivocally confirming the (S) configuration at the stereocenter. hmdb.ca

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H...F interactions)

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. In the case of this compound, several key interactions are expected to play a role in its crystal packing.

Hydrogen Bonding: The hydroxyl group of the ethanol (B145695) moiety is a strong hydrogen bond donor and acceptor. It is anticipated that strong O-H···O hydrogen bonds would be a primary feature in the crystal structure, likely forming chains or networks of molecules.

C-H...F Interactions: The presence of multiple fluorine atoms and C-H bonds creates the potential for numerous weak C-H···F hydrogen bonds. hmdb.ca These interactions, although individually weak, can collectively play a significant role in directing the crystal packing.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected Role in Crystal Packing |

|---|---|---|---|---|

| Hydrogen Bonding | O-H | O | 2.7 - 3.0 | Primary structural motif, forming chains or sheets. |

| π-Stacking | Trifluorophenyl ring | Trifluorophenyl ring | 3.3 - 3.8 | Stabilization of the crystal lattice through aromatic interactions. |

| C-H...F Interactions | C-H (aliphatic/aromatic) | F | 3.0 - 3.5 | Directional forces influencing the relative orientation of molecules. |

Hirshfeld Surface Analysis and Quantitative Contributions of Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal structure. researchgate.netdocbrown.info By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~ 40-50% |

| F···H | ~ 20-30% |

| C···H | ~ 10-15% |

| O···H | ~ 5-10% |

| Other (F···F, C···C, etc.) | ~ 5% |

Theoretical and Computational Studies of S 1 2,4,5 Trifluorophenyl Ethanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a versatile tool for predicting a wide range of molecular properties.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately calculated, it is essential to determine the most stable three-dimensional arrangement of the atoms in the molecule. This process, known as geometry optimization, involves finding the coordinates on the potential energy surface that correspond to the lowest energy, and therefore the most stable structure.

For a flexible molecule like (S)-1-(2,4,5-Trifluorophenyl)ethanol, which has rotatable bonds (e.g., the C-C bond between the phenyl ring and the ethanol (B145695) moiety, and the C-O bond), multiple energy minima, or conformers, may exist. Conformational analysis systematically explores these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This process would reveal the preferred orientation of the trifluorophenyl ring relative to the ethanol side chain, which is crucial for understanding its interactions and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity).

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons. Its energy level indicates the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, FMO analysis would pinpoint the distribution of these orbitals, indicating, for instance, that the electron-rich phenyl ring and oxygen atom are likely significant contributors to the HOMO, while the LUMO may be distributed over the aromatic system.

Illustrative Data Table for FMO Analysis

This table provides hypothetical energy values for related aromatic alcohols to illustrate the concept of FMO analysis. Actual values for this compound would require specific DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phenylethanol | -6.5 | -0.5 | 6.0 |

| 4-Fluorophenylethanol | -6.7 | -0.6 | 6.1 |

| This compound | Value to be calculated | Value to be calculated | Value to be calculated |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and attractive to positive charges (electrophiles). These are typically found around electronegative atoms like oxygen or fluorine.

Blue regions represent positive electrostatic potential, which are electron-poor and attractive to negative charges (nucleophiles). These are often located around hydrogen atoms, particularly the hydroxyl proton.

Green regions denote neutral or near-zero potential.

For this compound, an MEP map would clearly show the electronegative character of the fluorine atoms and the oxygen atom (red), highlighting them as potential sites for hydrogen bonding or interaction with electrophiles. The hydrogen of the alcohol group would appear as a region of positive potential (blue), marking it as the primary site for proton donation.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial for understanding molecular aggregation, crystal packing, and interactions with biological targets. NCI analysis is a computational method used to visualize and characterize weak interactions like hydrogen bonds, van der Waals forces, and steric repulsion within a molecule or between molecules.

The analysis generates 3D isosurfaces that are color-coded to distinguish different types of interactions:

Blue isosurfaces typically indicate strong, attractive interactions such as hydrogen bonds.

Green isosurfaces represent weaker, attractive van der Waals interactions.

Red isosurfaces signify repulsive interactions, such as steric clashes.

An NCI analysis of this compound could reveal intramolecular hydrogen bonding between the hydroxyl group and an adjacent fluorine atom. It would also detail the intermolecular forces, such as O-H···O or O-H···F hydrogen bonds, that govern how the molecules interact with each other in a condensed phase.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is used to study molecules in their electronically excited states. It is a powerful tool for predicting electronic absorption spectra (like UV-Visible spectra) by calculating the energies of electronic transitions from the ground state to various excited states.

A TD-DFT calculation for this compound would provide information on:

Excitation Energies: The energy required to promote an electron to a higher energy orbital, which corresponds to the wavelength of light the molecule absorbs.

Oscillator Strengths: A measure of the intensity of an electronic transition. A high oscillator strength means the transition is more likely to occur and will result in a strong absorption band in the spectrum.

Nature of Transitions: It can identify which molecular orbitals are involved in the excitation (e.g., a π → π* transition within the phenyl ring).

Illustrative Data Table for TD-DFT Electronic Transitions

This table shows hypothetical data for a similar molecule to demonstrate the output of a TD-DFT calculation.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S0 → S1 | 4.60 | 269 | 0.02 | HOMO → LUMO (π → π) |

| S0 → S2 | 5.15 | 241 | 0.15 | HOMO-1 → LUMO (π → π) |

| S0 → S3 | 5.80 | 214 | 0.09 | HOMO → LUMO+1 (π → π*) |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For this compound, computational studies could be used to investigate various reactions, such as its oxidation to a ketone or its participation in a substitution reaction. The calculations would provide the structure of the transition state and the activation energy, offering insights into the reaction's feasibility and kinetics. For example, studying the mechanism of an esterification reaction would involve modeling the approach of a carboxylic acid, the formation of a tetrahedral intermediate, and the departure of a water molecule, identifying the transition state for the rate-limiting step.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)

A comprehensive search of publicly available scientific literature and databases did not yield specific theoretical or computational studies on the spectroscopic properties of this compound. Consequently, detailed research findings, including data tables for predicted vibrational frequencies and UV-Vis spectra for this specific compound, are not available.